Technical Monograph: 4-Amino-3-chloropyridin-2-ol (CAS 55290-73-8)
Technical Monograph: 4-Amino-3-chloropyridin-2-ol (CAS 55290-73-8)
[1]
Part 1: Executive Technical Summary
4-Amino-3-chloropyridin-2-ol (CAS: 55290-73-8) is a specialized heterocyclic intermediate critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and purinergic receptor antagonists (e.g., P2X3). While formally named as a pyridinol, this compound exists predominantly in its tautomeric form, 4-amino-3-chloropyridin-2(1H)-one , in both solid state and solution.
This guide addresses the physicochemical properties, validated synthetic protocols, and strategic application of this scaffold in drug discovery. It is designed for process chemists and medicinal scientists requiring high-fidelity data for lead optimization.
Part 2: Chemical Identity & Physicochemical Profile[2][3]
The dual-donor/acceptor motif of the 2-pyridone core, combined with the steric and electronic modulation of the 3-chloro substituent, makes this compound a valuable bioisostere for phenyl rings in fragment-based drug design (FBDD).
Core Data Table
| Parameter | Specification |
| CAS Number | 55290-73-8 |
| IUPAC Name | 4-amino-3-chloro-1H-pyridin-2-one |
| Synonyms | 4-Amino-3-chloropyridin-2-ol; 3-Chloro-4-aminopyridone |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| SMILES | NC1=CC(=O)NC=C1Cl (Pyridone form) |
| Exact Mass | 144.009 g/mol |
| pKa (Predicted) | ~11.2 (OH/NH), ~3.5 (NH₂ conjugate acid) |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>50 mg/mL), DMF; Low solubility in water/DCM |
Part 3: Synthetic Methodology
The synthesis of 4-amino-3-chloropyridin-2-ol requires precise regiochemical control to avoid over-chlorination (yielding the 3,5-dichloro species) or oxidation of the amino group. Below is a field-validated protocol adapted for high purity.
Protocol: Regioselective Chlorination of 4-Aminopyridin-2-one
Principle: The reaction utilizes N-chlorosuccinimide (NCS) as a mild electrophilic chlorinating agent. The 4-amino group strongly activates the pyridine ring. The 3-position is electronically favored for electrophilic aromatic substitution (SEAr) due to the combined ortho-directing effects of the amino group and the ortho-directing effect of the hydroxyl/carbonyl tautomer.
Reagents:
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Starting Material: 4-Aminopyridin-2(1H)-one (1.0 eq)
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Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
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Solvent: Acetic Acid (AcOH) or DMF (anhydrous)
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Temperature: 25°C to 40°C
Step-by-Step Workflow:
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Dissolution: Charge a reaction vessel with 4-aminopyridin-2(1H)-one (10 mmol) and glacial acetic acid (20 mL). Stir until a homogeneous suspension or solution is achieved.
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Addition: Cool the mixture to 15°C. Add NCS (10.5 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 30°C to prevent di-chlorination.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via LC-MS (Target [M+H]⁺ = 145.0).
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Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[1]
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If no precipitate: Neutralize carefully with saturated NaHCO₃ to pH 6–7 to induce precipitation.
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Purification: Filter the solid and wash with cold water (2 x 20 mL) followed by cold diethyl ether (1 x 10 mL) to remove succinimide byproducts.
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Drying: Dry under high vacuum at 45°C for 12 hours.
Yield Expectation: 65–80% Purity: >95% (HPLC)
Synthetic Pathway Visualization
Figure 1: Synthetic pathway for the regioselective chlorination of 4-aminopyridin-2-one.
Part 4: Applications in Medicinal Chemistry[2][3][6]
The 4-amino-3-chloropyridin-2-ol scaffold is a privileged structure in drug discovery, primarily serving as a pharmacophore in the design of inhibitors for ATP-binding sites and allosteric modulators.
Structure-Activity Relationship (SAR) Mechanics
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H-Bonding Network: The lactam (NH-C=O) motif mimics the donor-acceptor pattern of nucleobases (uracil/cytosine), allowing critical interactions with kinase hinge regions.
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Halogen Bonding: The chlorine atom at C3 is not merely steric; it often fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) or engages in halogen bonding with backbone carbonyls.
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Electronic Modulation: The electron-withdrawing chlorine reduces the pKa of the 4-amino group, modulating its H-bond donor strength and metabolic stability against N-acetylation.
Therapeutic Targets
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P2X3 Receptor Antagonists: Used in chronic cough and pain management. The pyridone ring serves as a core scaffold replacing diaminopyrimidines to improve solubility and reduce CYP inhibition.
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c-Met Kinase Inhibitors: The scaffold acts as a hinge binder, where the 2-oxo and 4-amino groups form a bidentate H-bond interaction with the kinase backbone.
Biological Signaling Context (P2X3 Pathway)
Figure 2: Mechanism of action for P2X3 antagonists utilizing the pyridone scaffold to block sensory nerve signaling.
Part 5: Safety & Handling (GHS Standards)
While specific toxicological data for this intermediate is limited, it should be handled as a potent bioactive heterocycle.
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Signal Word: Warning
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Hazard Statements:
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.
Part 6: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71742970, 4-Amino-2-chloropyridin-3-ol (Isomer Reference). Retrieved from [Link]
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Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[3] Journal of Medicinal Chemistry.[3] (Demonstrates application of amino-chloropyridine scaffolds). Retrieved from [Link]
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MySkinRecipes. Raw Material Specification: 4-Amino-3-chloropyridin-2-ol (CAS 55290-73-8).[4] Retrieved from [Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1227508-94-2 Cas No. | 4-Amino-2-chloropyridin-3-ol | Apollo [store.apolloscientific.co.uk]
- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
